3-((1-Benzoylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-Benzoylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that belongs to the class of pyrazine derivatives. This compound features a pyrazine ring substituted with a benzoylpiperidine moiety and a carbonitrile group. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion rates are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Benzoylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, including the formation of the pyrazine ring and the introduction of the benzoylpiperidine and carbonitrile groups. Common synthetic routes include:
Cyclization: Formation of the pyrazine ring through cyclization reactions.
Nucleophilic Substitution: Introduction of the benzoylpiperidine moiety via nucleophilic substitution reactions.
Nitrile Formation: Introduction of the carbonitrile group through reactions with cyanide sources.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-((1-Benzoylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles under appropriate conditions.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
3-((1-Benzoylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for designing new drugs with potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: Employed in studies to understand its interaction with biological targets and pathways.
Chemical Biology: Utilized in chemical
Properties
IUPAC Name |
3-(1-benzoylpiperidin-3-yl)oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c18-11-15-16(20-9-8-19-15)23-14-7-4-10-21(12-14)17(22)13-5-2-1-3-6-13/h1-3,5-6,8-9,14H,4,7,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGOVWVMPQCBGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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